N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C21H22N2O3S and has a molecular weight of approximately 378.48 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a pyridazine derivative through a thioacetamide group.
Pharmacological Activities
1. Antiviral Activity:
Recent studies have shown that compounds with similar structural motifs exhibit significant antiviral properties. For instance, heterocyclic compounds containing dioxole structures have been reported to inhibit various viral infections, including herpes simplex virus (HSV) and hepatitis C virus (HCV) . The specific compound's activity against these viruses remains to be fully elucidated but suggests potential therapeutic applications.
2. Anticancer Potential:
Compounds derived from pyridazine and thioacetamide have been investigated for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
3. Anti-inflammatory Effects:
The anti-inflammatory activity of similar compounds has been documented, particularly in the context of cyclooxygenase (COX) inhibition. For example, thiazole derivatives linked to dioxole structures have demonstrated selective inhibition of COX-2, leading to reduced inflammatory responses in vivo . The specific compound's anti-inflammatory profile warrants further investigation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Viral Replication: Similar compounds have been shown to interfere with viral replication processes by inhibiting viral enzymes or blocking viral entry into host cells.
- Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Inflammatory Pathways: By inhibiting key enzymes involved in the inflammatory response (e.g., COX), the compound could reduce the production of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-27-15-4-7-18(28-2)16(10-15)17-5-8-22(25-24-17)31-12-21(26)23-11-14-3-6-19-20(9-14)30-13-29-19/h3-10H,11-13H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZNDEMZSYAJRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.